molecular formula C10H13N5O2 B2679976 3-[6-(Dimethylamino)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic acid CAS No. 1429901-27-8

3-[6-(Dimethylamino)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic acid

Cat. No. B2679976
CAS RN: 1429901-27-8
M. Wt: 235.247
InChI Key: YEALYKGQUPPYOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-[6-(Dimethylamino)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic acid” is a compound with the CAS Number: 1429901-27-8 . It has a molecular weight of 235.25 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The compound has a molecular formula of C10H13N5O2 . The InChI code for the compound is 1S/C10H13N5O2/c1-14(2)9-4-3-7-11-12-8(15(7)13-9)5-6-10(16)17/h3-4H,5-6H2,1-2H3,(H,16,17) .


Physical And Chemical Properties Analysis

The compound is a powder and is typically stored at room temperature . It has a molecular weight of 235.25 . The InChI code for the compound is 1S/C10H13N5O2/c1-14(2)9-4-3-7-11-12-8(15(7)13-9)5-6-10(16)17/h3-4H,5-6H2,1-2H3,(H,16,17) .

Scientific Research Applications

Synthesis and Chemical PropertiesResearch in the field of heterocyclic chemistry has highlighted innovative synthetic routes and chemical properties of related compounds. For instance, the synthesis of 6H-chromeno[3,4-e][1,3,4]triazolo[2,3-a]pyrimidine demonstrates the reaction of 2-dimethylamino methylenechromanone with 4H-1,2,4-triazol-3-amine, showcasing a method to create complex heterocyclic compounds that may share some structural similarities with the compound of interest (Amr et al., 2016). This kind of research provides a foundational understanding of the synthesis processes that could be applied to or inform the synthesis of "3-[6-(Dimethylamino)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic acid."

Biological Activities

The exploration of biological activities of structurally similar compounds opens pathways to understanding potential applications. For example, studies on novel pyridine and fused pyridine derivatives, starting from specific hydrazinyl-pyridine-carbonitriles, have shown that these compounds exhibit antimicrobial and antioxidant activities (Flefel et al., 2018). Such findings suggest avenues for further investigation into the biological applications of "this compound" in similar domains.

Molecular Docking and In Vitro Screening

The compound and its analogs' potential for interaction with biological targets has been explored through molecular docking and in vitro screening. This approach helps in identifying the binding efficiencies and potential therapeutic applications of these compounds. The study of triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives illustrates the process of utilizing molecular docking to screen for interactions with specific target proteins, indicating a methodological framework that could be applied to the compound to uncover its therapeutic potential (E. M. Flefel et al., 2018).

properties

IUPAC Name

3-[6-(dimethylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O2/c1-14(2)9-4-3-7-11-12-8(15(7)13-9)5-6-10(16)17/h3-4H,5-6H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEALYKGQUPPYOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN2C(=NN=C2CCC(=O)O)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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